Cas no 654648-00-7 (Benzenamine, 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)-4-piperidinyl]-)
654648-00-7 structure
Product Name:Benzenamine, 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)-4-piperidinyl]-
CAS No:654648-00-7
MF:C21H28N2
MW:308.460425376892
CID:398981
PubChem ID:44358764
Update Time:2025-04-19
Benzenamine, 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)-4-piperidinyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)-4-piperidinyl]-
- 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline
- CHEMBL136612
- BDBM50136595
- 3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-phenylamine
- DTXSID80658427
- 654648-00-7
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- Inchi: 1S/C21H28N2/c1-17-16-23(13-11-18-7-4-3-5-8-18)14-12-21(17,2)19-9-6-10-20(22)15-19/h3-10,15,17H,11-14,16,22H2,1-2H3/t17-,21+/m0/s1
- InChI Key: FSVPTFMXFBXEFI-LAUBAEHRSA-N
- SMILES: N1(CCC2C=CC=CC=2)CC[C@@](C)(C2C=CC=C(C=2)N)[C@@H](C)C1
Computed Properties
- Exact Mass: 308.225248902g/mol
- Monoisotopic Mass: 308.225248902g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 29.3Ų
Benzenamine, 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)-4-piperidinyl]- Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
654648-00-7 (Benzenamine, 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)-4-piperidinyl]-) Related Products
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